8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound that belongs to the benzodiazepine class of chemicals. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. The addition of a trifluoromethyl group to the benzodiazepine structure can significantly alter its chemical properties and biological activity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) to achieve nucleophilic trifluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using robust and scalable methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety and other neurological disorders.
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, such as the gamma-aminobutyric acid (GABA) receptor, which is a common target for benzodiazepines. This interaction can modulate the receptor’s activity, leading to its anxiolytic and sedative effects .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness: 8-(Trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific benzodiazepine structure combined with the trifluoromethyl group. This combination can result in distinct pharmacological properties and potential therapeutic applications that differ from other trifluoromethyl-containing compounds .
Properties
IUPAC Name |
7-(trifluoromethyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)6-1-2-7-8(5-6)15-9(16)3-4-14-7/h1-2,5,14H,3-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXBTFYYERUXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=C(C=C2)C(F)(F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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